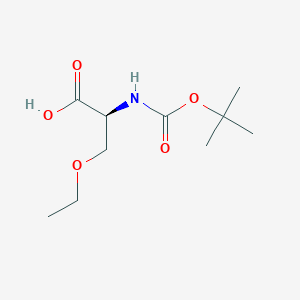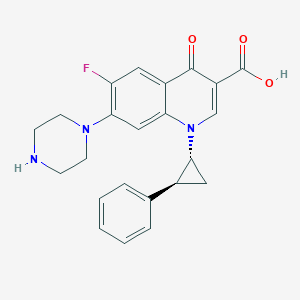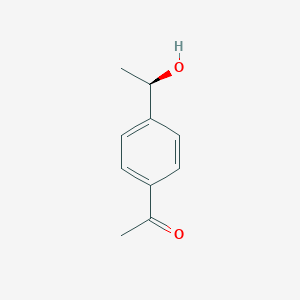
(R)-1-(4-Acetylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(4-Acetylphenyl)ethanol is a chiral compound that has recently gained attention in scientific research due to its potential applications in various fields. The compound is also known as (R)-4'-hydroxyacetophenone and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The purpose of
Mecanismo De Acción
The mechanism of action of (R)-1-(4-Acetylphenyl)ethanol is not fully understood. However, studies have shown that the compound exhibits its biological activities through various pathways. For instance, in anti-tumor activity, (R)-1-(4-Acetylphenyl)ethanol inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory activity, the compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-viral activity, (R)-1-(4-Acetylphenyl)ethanol inhibits the replication of viruses by interfering with viral RNA synthesis.
Efectos Bioquímicos Y Fisiológicos
(R)-1-(4-Acetylphenyl)ethanol has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound increases the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation. In vivo studies have shown that (R)-1-(4-Acetylphenyl)ethanol reduces inflammation and oxidative stress in animal models of diseases such as arthritis and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (R)-1-(4-Acetylphenyl)ethanol is its high enantioselectivity and yield in the synthesis process. The compound is also readily available and relatively inexpensive. However, the compound is unstable under certain conditions such as high temperature and acidic or basic environments. Therefore, precautions must be taken during handling and storage to maintain its stability.
Direcciones Futuras
There are several future directions for the research of (R)-1-(4-Acetylphenyl)ethanol. One of the areas of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential applications in the treatment of various diseases such as cancer, inflammation, and viral infections. Further studies are also needed to elucidate the mechanism of action of (R)-1-(4-Acetylphenyl)ethanol and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of (R)-1-(4-Acetylphenyl)ethanol can be achieved through various methods, including asymmetric reduction, enzymatic resolution, and chiral auxiliary methods. One of the most effective methods is the asymmetric reduction of 4'-acetophenone using chiral catalysts such as BINAP-Ru and Rh-DIOP. The reduction reaction results in the formation of (R)-1-(4-Acetylphenyl)ethanol with high enantioselectivity and yield.
Aplicaciones Científicas De Investigación
(R)-1-(4-Acetylphenyl)ethanol has been extensively studied for its potential applications in various fields. In pharmaceuticals, the compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been used as a chiral building block in the synthesis of various drugs such as the antihistamine drug loratadine and the anti-tuberculosis drug isoniazid. In agrochemicals, (R)-1-(4-Acetylphenyl)ethanol has been used as a pheromone in the control of insect pests. The compound has also been used in the fragrance industry as a key intermediate in the synthesis of various perfumes.
Propiedades
Número CAS |
108673-17-2 |
|---|---|
Nombre del producto |
(R)-1-(4-Acetylphenyl)ethanol |
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
1-[4-[(1R)-1-hydroxyethyl]phenyl]ethanone |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7,11H,1-2H3/t7-/m1/s1 |
Clave InChI |
NWDDTMPWTLSMBS-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)C(=O)C)O |
SMILES |
CC(C1=CC=C(C=C1)C(=O)C)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C(=O)C)O |
Sinónimos |
Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



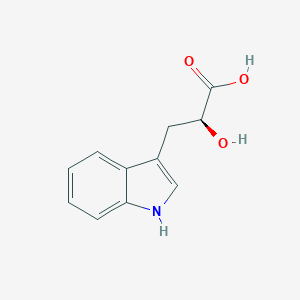

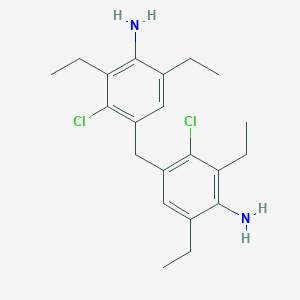
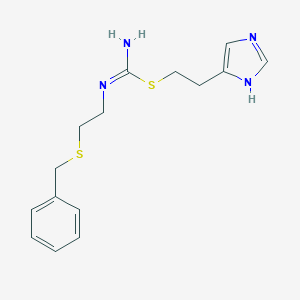
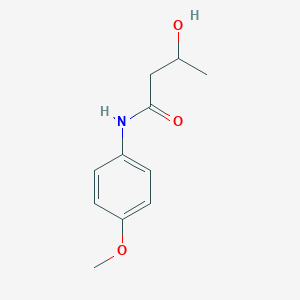
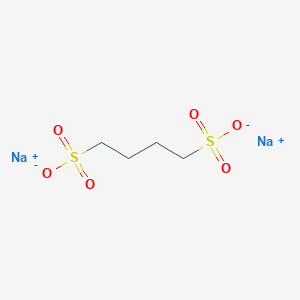
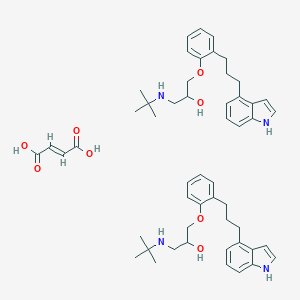
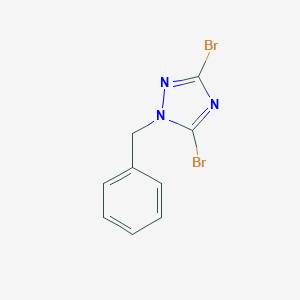

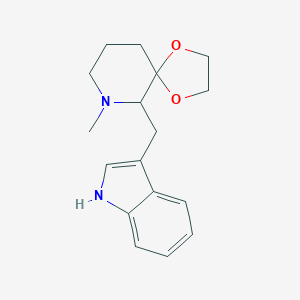
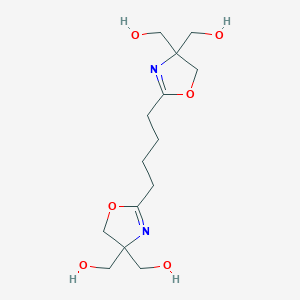
![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)
